Product packaging for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline(Cat. No.:CAS No. 1215205-09-6)

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Cat. No.: B581621
CAS No.: 1215205-09-6
M. Wt: 337.173
InChI Key: ZJLHKMSBGUXUOU-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a specialized aniline derivative designed for advanced research and development. This compound serves as a valuable synthetic intermediate, particularly in the exploration of novel active pharmaceutical ingredients (APIs) and in the field of medicinal chemistry . Its molecular structure, incorporating bromo, nitro, and methoxybenzyl groups, makes it a versatile precursor for constructing complex heterocyclic scaffolds, such as the dibenzodiazepinone framework known for its diverse biological activities . Researchers are investigating its application in the synthesis of targeted kinase inhibitors, which are crucial in developing therapies for conditions like non-small cell lung cancer (NSCLC) . The compound's utility extends to material science, where it can be employed in the development of specialized polymers and dyes, leveraging its functional groups to enhance material properties or create specific chromophores . Please note: The specific applications and mechanisms of action for this exact compound are an area of ongoing research. The information provided is based on the known uses of structurally similar bromonitroaniline compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrN2O3 B581621 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline CAS No. 1215205-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLHKMSBGUXUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681487
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-09-6
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights:No published IR or Raman spectra are available for detailed analysis.

Until specific research on the synthesis and detailed analytical characterization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is published and made publicly available, a scientifically rigorous article on these advanced topics cannot be written.

Theoretical and Computational Investigations of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Optimization of Molecular Geometry and Conformational Landscape

A crucial first step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement in space, known as the global minimum on the potential energy surface. For a flexible molecule like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, with several rotatable bonds, a thorough conformational search would be necessary. This involves rotating the bonds connecting the aniline (B41778) nitrogen to the phenyl ring, the benzyl (B1604629) group to the nitrogen, and the methoxy (B1213986) group on the benzyl ring.

The expected optimized geometry would likely feature a non-planar arrangement. The steric hindrance caused by the bulky bromine atom and the nitro group in the ortho positions on the aniline ring would force the N-(4-methoxybenzyl) group to be significantly out of the plane of the aniline ring. The dihedral angle between the two aromatic rings would be a key parameter to determine the extent of this twist.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for understanding a molecule's reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-(4-methoxybenzyl)aniline moiety, specifically on the nitrogen atom and the aniline ring. The electron-withdrawing nitro group would significantly lower the energy of the LUMO, which would likely be centered on the nitroaniline ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Expected Value/Description
HOMO Energy Relatively high, indicating good electron-donating ability.
LUMO Energy Relatively low, due to the electron-withdrawing nitro group.

| HOMO-LUMO Gap | Moderate to small, suggesting potential for charge transfer interactions and reactivity. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (in red) and positive potential (in blue).

In the case of this compound, the most negative potential would be anticipated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the amine proton would exhibit a positive potential, indicating its acidic nature. The aromatic rings would show a complex potential distribution, with the methoxy-substituted ring being more electron-rich than the bromo-nitro-substituted ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The protons on the aromatic rings would show distinct signals depending on their electronic environment. For instance, the protons on the methoxybenzyl ring would likely appear in a different region compared to those on the bromo-nitroaniline ring.

Vibrational Frequencies: The vibrational (infrared and Raman) frequencies can be computed to identify the characteristic stretching and bending modes of the functional groups. Key vibrational modes would include the N-H stretch, the symmetric and asymmetric stretches of the NO₂ group, and the C-Br stretch.

Table 2: Hypothetical Predicted Vibrational Frequencies

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H Stretching 3300-3500
NO₂ Asymmetric Stretching 1500-1550
NO₂ Symmetric Stretching 1330-1370
C-O (methoxy) Stretching 1230-1270

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. An MD simulation would reveal how the conformation of this compound changes in a solvent environment, such as water or an organic solvent. This would involve tracking the fluctuations in bond lengths, bond angles, and dihedral angles. Such simulations would also provide information on how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding).

Quantum Chemical Descriptors for Reactivity Prediction

From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of the molecule. These include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors would provide a quantitative basis for understanding the chemical behavior of this compound in various chemical reactions.

Computational Analysis of Intra- and Intermolecular Interactions (e.g., Halogen Bonding)

Computational chemistry provides powerful tools to investigate the various forces that govern how a molecule interacts with itself and with its neighbors. nextmol.comopenaccessjournals.com For a molecule like this compound, these investigations would reveal key insights into its structure, stability, and properties. The analysis typically involves methods like Density Functional Theory (DFT) to model the molecule's electronic structure and predict its behavior. uomphysics.netkallipos.gr

Intramolecular Interactions

Intramolecular interactions are forces that exist within a single molecule. In the case of this compound, a key interaction for study would be the potential for a hydrogen bond between the amine hydrogen (N-H) and the adjacent bromine atom.

In a similar compound, 2-Bromo-4-nitroaniline (B50497), studies have shown the presence of an intramolecular N-H···Br hydrogen bond. nih.govresearchgate.net This interaction helps to stabilize the molecule's conformation, leading to a nearly planar arrangement of the atoms involved. nih.govresearchgate.net A computational analysis of this compound would similarly calculate the bond lengths, bond angles, and dihedral angles to confirm the presence and strength of such an interaction.

Table 1: Hypothetical Intramolecular Hydrogen Bond Parameters for this compound (Based on Analogous Compounds)

InteractionD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···Br~0.86~2.68~3.10~111
N-H···O (nitro)~0.86~2.32~3.05~143
Note: This data is illustrative, derived from studies on 2-Bromo-4-nitroaniline, and does not represent actual experimental or calculated values for this compound. nih.gov

Intermolecular Interactions and Halogen Bonding

Intermolecular interactions are the forces between adjacent molecules in a solid or liquid state. These forces dictate how molecules pack together in a crystal lattice. For the target compound, these would include standard van der Waals forces and hydrogen bonds.

A particularly important intermolecular interaction to investigate would be halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species and accepts electron density from a nucleophilic atom, such as a nitrogen or oxygen atom on a neighboring molecule. researchgate.net

Studies on other brominated organic molecules have used computational methods to analyze the strength and nature of Br···N or Br···O halogen bonds. researchgate.net For this compound, a computational study would:

Analyze Crystal Packing: Determine how molecules are arranged in a crystal and identify the short-contact distances between bromine and potential electron donors on adjacent molecules.

Visualize Electron Density: Generate maps of molecular electrostatic potential (MEP) to visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule. This would show the electrophilic tip on the bromine atom (the σ-hole) that is characteristic of a halogen bond donor.

Reactivity and Transformation Pathways of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group) positioned ortho to a good leaving group (the bromine atom). libretexts.orgshaalaa.com This specific arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.org

The mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is effectively delocalized by the ortho-nitro group, which is a critical factor for the reaction to occur. libretexts.orglibretexts.org The subsequent, typically rapid, step is the elimination of the bromide ion, which restores the aromaticity of the ring and yields the substituted product. nih.gov

The bromine atom on the aniline (B41778) ring is readily displaced by a variety of nucleophiles due to the strong activation provided by the adjacent nitro group. This transformation is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities. The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen that makes the attached carbon more electrophilic. youtube.com

Common nucleophiles that can displace the bromine include:

Alkoxides and Phenoxides (O-Nucleophiles): Reaction with sodium methoxide (B1231860) or other alkoxides introduces an ether linkage.

Amines (N-Nucleophiles): Primary and secondary amines can replace the bromine to form substituted diamines. This is particularly relevant in the synthesis of heterocyclic structures.

Thiols (S-Nucleophiles): Thiolates react to form aryl thioethers.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for instance, into an amine via reduction.

The reaction conditions typically involve a polar aprotic solvent and may or may not require heat, depending on the nucleophilicity of the attacking species.

Nucleophile (Nu-)Reagent ExampleProduct Type
AlkoxideSodium methoxide (NaOCH₃)2-Methoxy-N-(4-methoxybenzyl)-6-nitroaniline
AminePiperidineN-(4-methoxybenzyl)-6-nitro-2-(piperidin-1-yl)aniline
ThiolateSodium thiophenoxide (NaSPh)N-(4-methoxybenzyl)-6-nitro-2-(phenylthio)aniline
AzideSodium azide (NaN₃)2-Azido-N-(4-methoxybenzyl)-6-nitroaniline

While displacement of the bromine is the predominant SNAr pathway, the nitro group itself can interact with nucleophiles. Reactions of nitroarenes with nucleophiles can proceed through a direct nucleophilic attack to form a σ-adduct or via a single-electron transfer mechanism. nih.gov In some cases, particularly with very strong nucleophiles and under specific conditions, the nitro group can be displaced. However, for substrates like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, this is a much less common reaction pathway compared to the displacement of the halogen. The primary role of the nitro group in this context is to activate the ring towards substitution at the halogen-bearing carbon. shaalaa.com

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

The molecule possesses two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS), though their reactivity differs significantly. masterorganicchemistry.comlibretexts.org

The Nitroaniline Ring: This ring is highly deactivated towards electrophiles. It bears a strongly deactivating, meta-directing nitro group, a deactivating (but ortho-, para-directing) bromine atom, and a strongly activating, ortho-, para-directing N-benzylamino group. The powerful activating effect of the amino group is in direct opposition to the deactivating effects of the nitro and bromo groups. Electrophilic attack is therefore directed to the positions ortho and para to the amino group (positions 3 and 5). However, the strong deactivation by the nitro group means that forcing conditions would be required for reactions like nitration, halogenation, or sulfonation, which may also lead to degradation.

The Methoxybenzyl Ring: This ring is activated towards electrophilic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group. Therefore, electrophilic attack will preferentially occur on this ring at the positions ortho to the methoxy group (positions 3' and 5' on the methoxybenzyl ring). Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would proceed under milder conditions on this ring compared to the deactivated nitroaniline ring.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation for this class of compounds. This reaction is a key step in many synthetic sequences, for example, in the preparation of benzimidazoles, where the resulting ortho-diamine is cyclized with an aldehyde or carboxylic acid. nbu.ac.inresearchgate.net

A wide array of reducing agents can be employed, offering a range of selectivities and reaction conditions. rsc.orgorganic-chemistry.org The choice of reagent can be critical if other reducible functional groups are present in the molecule. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is generally clean and high-yielding.

Metal/Acid Reduction: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.comscispace.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C). organic-chemistry.org

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reagent for this transformation, often used under mild conditions. researchgate.net

The product of this reaction is N¹-(4-methoxybenzyl)benzene-1,2,6-triamine, a versatile intermediate for further synthesis.

Reducing SystemTypical ConditionsKey Features
H₂ / Pd/CMethanol or Ethanol, RT, 1-4 atm H₂Clean, high yield, can sometimes cleave benzyl (B1604629) groups. organic-chemistry.org
Sn / HClEthanol, RefluxClassic, robust method; requires basic workup. youtube.com
Fe / HCl or NH₄ClEthanol/Water, RefluxOften preferred over Sn for environmental reasons.
Na₂S₂O₄Aqueous/Organic solvent, RTMild conditions, good for sensitive substrates. researchgate.net

Oxidative Transformations of the Aniline and Methoxybenzyl Moieties

The N-(4-methoxybenzyl) group, often abbreviated as PMB, is a well-known protecting group for amines and alcohols because it can be removed under specific oxidative conditions that leave other functional groups, like a standard benzyl (Bn) group, intact. chem-station.comwikipedia.org

The oxidative cleavage of the PMB group from the aniline nitrogen can be achieved with reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN). chem-station.com The reaction proceeds through the formation of a charge-transfer complex, followed by hydrolysis, to yield the deprotected secondary aniline (2-bromo-6-nitroaniline) and 4-methoxybenzaldehyde. chem-station.com The electron-rich nature of the p-methoxy substituted ring makes it particularly susceptible to this type of oxidation compared to an unsubstituted benzyl group. wikipedia.org

The aniline moiety itself can be subject to oxidation, though this often leads to a complex mixture of products, including quinones and polymeric materials, unless specific reagents are used.

Applications of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline in Advanced Organic Synthesis and Materials Science

A Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups on the aromatic ring of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline makes it a valuable intermediate for the synthesis of a variety of complex organic molecules. The presence of the bromo, nitro, and secondary amine groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds.

Precursor for Nitrogen-Containing Heterocycles

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds. The ortho-positioning of the bromine atom and the amino group, following the reduction of the nitro group, can facilitate intramolecular cyclization reactions. This strategic arrangement is a common precursor design for the synthesis of six-membered heterocycles like phenothiazines. Although direct synthesis of phenothiazines from this specific compound is not extensively documented, the analogous reactions of similar ortho-haloanilines with sulfur reagents are a well-established method for forming the phenothiazine (B1677639) core. beilstein-journals.org Similarly, the diamine derivative, obtained after nitro group reduction, can undergo condensation reactions with various electrophiles to form other heterocyclic systems such as benzimidazoles. The synthesis of benzimidazole (B57391) derivatives from ortho-phenylenediamines is a fundamental transformation in medicinal chemistry. researchgate.netnih.gov

Building Block for Multifunctional Compounds

The distinct functional groups of this compound allow for sequential and selective reactions, making it an ideal building block for multifunctional compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The N-(4-methoxybenzyl) group can serve as a protecting group for the amine, which can be removed under specific conditions to allow for further derivatization. This multi-faceted reactivity enables the synthesis of complex molecules with tailored electronic and steric properties.

Utilization in the Development of Functional Materials

The inherent electronic properties of the nitro and bromo-substituted aromatic system, combined with the potential for polymerization and self-assembly, position this compound as a candidate for the development of novel functional materials.

Building Block for Polymers and Organic Electronic Materials

Substituted anilines are known precursors to conducting polymers, such as polyaniline. chemicalbook.com The functional groups on this compound could be exploited to create polymers with specific functionalities. For instance, the bromine atom could serve as a site for post-polymerization modification, or the entire molecule could be incorporated as a monomer unit to influence the electronic properties of the resulting polymer. While direct polymerization of this specific compound is not widely reported, the principles of aniline (B41778) polymerization suggest its potential in creating novel polymeric materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Components in Self-Assembled Systems and Supramolecular Chemistry

The aromatic rings and polar nitro group of this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are fundamental to the formation of ordered structures in self-assembled systems and supramolecular chemistry. The specific stereoelectronic profile of this molecule could direct its assembly into well-defined architectures, a key aspect in the design of molecular sensors, switches, and other advanced functional materials.

Precursor for Ligands in Transition Metal Catalysis (e.g., C-C and C-N Cross-Coupling Reactions)

The amine functionality, particularly after the reduction of the nitro group, makes this compound a potential precursor for the synthesis of ligands for transition metal catalysis. The resulting diamine can be used to synthesize N-heterocyclic carbene (NHC) or other types of chelating ligands. These ligands are crucial in a wide array of catalytic reactions, including the highly important palladium-catalyzed C-C and C-N cross-coupling reactions. openaccessjournals.com Such reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of new ligands with tailored steric and electronic properties is a continuous effort in catalysis research, and this compound offers a scaffold for such explorations.

Application in Analytical Chemistry as a Derivatization Reagent or Standard

No published research could be found that describes the use of this compound as a derivatization reagent for analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). Similarly, there is no information available regarding its use as an analytical standard for the quantification of other substances.

Mechanistic Enzyme Inhibition Studies (Focus on Molecular Interactions, not Clinical Efficacy)

There are no available studies in the scientific literature that investigate the mechanistic inhibition of enzymes by this compound. Research detailing its molecular interactions with enzyme active sites, binding affinities, or the kinetics of inhibition for this specific compound has not been documented in accessible databases.

Q & A

Basic Questions

Q. What are the key structural features and functional groups in 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, and how do they influence its reactivity?

  • The compound contains a bromine atom at position 2, a nitro group at position 6, and a 4-methoxybenzyl substituent on the aniline nitrogen. The bromine enhances electrophilic substitution reactivity, while the nitro group acts as a strong electron-withdrawing group, directing further substitutions to meta positions. The 4-methoxybenzyl group introduces steric hindrance and modulates solubility in polar solvents. Comparative studies with analogs (e.g., lacking bromine or methoxy groups) reveal distinct reactivity patterns in nucleophilic aromatic substitution .

Q. What are the standard synthesis routes for this compound?

  • Synthesis typically involves:

Nitration : Introducing the nitro group to 2-bromo-aniline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Protection/Substitution : Attaching the 4-methoxybenzyl group via reductive amination or alkylation using 4-methoxybenzyl chloride and a base (e.g., K₂CO₃).
Optimization of reaction time and temperature is critical to minimize by-products like dinitro derivatives .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Key precautions include:

  • Storage : Under inert atmosphere (argon/nitrogen) at 0–6°C to prevent degradation.
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to limit inhalation of dust/aerosols.
    • Note: While not classified as hazardous under OSHA, its nitro and bromine groups warrant caution due to potential explosive by-products .

Advanced Research Questions

Q. How do substituents (bromine, nitro, methoxy) affect the compound’s reaction kinetics in cross-coupling reactions?

  • Bromine : Facilitates Suzuki-Miyaura coupling via oxidative addition to palladium catalysts. Kinetic studies show a 2× faster rate compared to chloro analogs.
  • Nitro Group : Retards nucleophilic aromatic substitution due to electron withdrawal but stabilizes intermediates in catalytic cycles.
  • Methoxybenzyl Group : Steric effects reduce coupling efficiency by ~15% compared to unsubstituted benzyl groups. Adjusting ligand ratios (e.g., XPhos) mitigates this .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve nitro-related impurities. Retention time: ~12.3 min in acetonitrile/water (70:30).
  • NMR : Distinct signals include:

  • ¹H NMR : δ 7.8 ppm (aromatic H near nitro), δ 4.3 ppm (N-CH₂-Ph).
  • ¹³C NMR : δ 152 ppm (NO₂), δ 55 ppm (OCH₃).
    • Mass Spec : ESI-MS shows [M+H]⁺ at m/z 351.1 .

Q. How can researchers reconcile discrepancies in reported yields for its synthesis?

  • Yield variations (50–85%) arise from:

  • Nitration Selectivity : Over-nitration in poorly controlled conditions.
  • Protection Efficiency : Competing hydrolysis of the 4-methoxybenzyl group under acidic conditions.
    • Mitigation Strategies :
  • Use flow reactors for precise temperature control during nitration.
  • Employ anhydrous solvents and molecular sieves to suppress hydrolysis .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs’ reported effects?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization assays.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with IC₅₀ comparisons to 4-bromo-2-nitroaniline derivatives.
  • Mechanistic Probes : Use fluorescently tagged analogs to track cellular uptake via confocal microscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.